3-Hydroxy-2-oxetanecarboxylic Acid
Description
Contextualization within Oxetane (B1205548) Chemistry
Oxetanes, which are four-membered cyclic ethers, have garnered considerable attention from chemists. nih.govacs.org Their unique structural and electronic properties, stemming from the inherent ring strain of the four-membered ring, make them valuable building blocks in the synthesis of more complex molecules. nih.gov The oxetane motif is increasingly utilized in medicinal chemistry to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. acs.org
Research in oxetane chemistry is extensive, with a significant focus on the synthesis and reactivity of various substituted derivatives. However, the literature predominantly features studies on oxetanes substituted at the 3-position, such as oxetan-3-ol (B104164) and oxetane-3-carboxylic acid, and to a lesser extent, at the 2-position, often with aryl substituents. The specific combination of a hydroxyl group at the 3-position and a carboxylic acid at the 2-position of the oxetane ring represents an unexplored area of chemical space.
Significance of Oxetane-Carboxylic Acid Scaffolds in Organic Synthesis and Chemical Biology
Oxetane-carboxylic acid scaffolds are recognized as important structural motifs. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, making these scaffolds versatile intermediates in the synthesis of new chemical entities. nih.gov In chemical biology, the incorporation of the rigid and polar oxetane ring can influence the conformation and binding properties of bioactive molecules. acs.org
Studies have been published on various oxetane-carboxylic acids, detailing their synthesis and, in some cases, their unexpected reactivity. For instance, research has shown that some oxetane-carboxylic acids can be prone to isomerization, highlighting the delicate stability of these strained ring systems. acs.orgnih.gov This underscores the need for empirical studies on novel derivatives like 3-Hydroxy-2-oxetanecarboxylic Acid to understand their chemical behavior.
While the potential utility of this compound can be extrapolated from the known importance of related structures, the absence of specific data prevents a detailed discussion of its research findings. The synthesis of this compound would likely present unique challenges and opportunities in stereocontrol and purification, given the two adjacent stereocenters and the potentially labile nature of the substituted oxetane ring.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6O4 |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
3-hydroxyoxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-3(2)4(6)7/h2-3,5H,1H2,(H,6,7) |
InChI Key |
KVKYXYVXXQIPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)C(=O)O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Oxetane Carboxylic Acids
Intramolecular Isomerization Pathways
A significant characteristic of many oxetane-carboxylic acids, including the 3-hydroxy substituted variant, is their propensity to undergo intramolecular isomerization to form lactones. acs.orgnih.govnih.gov This transformation is a critical consideration in their synthesis, storage, and application, as it can significantly impact reaction outcomes and product stability. acs.orgresearchgate.net
Spontaneous Isomerization to Lactones under Storage or Heating
Several studies have documented that oxetane-carboxylic acids can be unstable, readily isomerizing into lactone derivatives. acs.orgnih.govnih.gov This process can occur spontaneously during storage at room temperature or can be accelerated by gentle heating. acs.orgnih.govnih.gov For instance, one oxetane-carboxylic acid, after being stored for a month at room temperature, showed a 16% conversion to its corresponding lactone impurity. nih.gov Complete isomerization of this particular compound was observed after one year of storage. nih.gov The application of mild heat, such as 50°C in a dioxane/water mixture, can also cleanly drive the isomerization to the lactone product. nih.gov This inherent instability highlights the importance of careful handling and storage conditions for these compounds to prevent unintended isomerization, which could otherwise lead to diminished yields or negative results in reactions requiring elevated temperatures. acs.orgresearchgate.net
Proposed Mechanism of Isomerization (e.g., Protonated Oxetane (B1205548) Ring and Deprotonated Carboxylate Intermediate)
The proposed mechanism for the intramolecular isomerization of oxetane-carboxylic acids into lactones involves a key intermediate. researchgate.net The process is thought to initiate with the protonation of the oxetane ring's oxygen atom by the carboxylic acid proton. ic.ac.uk This is followed by an intramolecular nucleophilic attack by the deprotonated carboxylate anion on one of the oxetane's carbon atoms. researchgate.netic.ac.uk
Computational studies suggest that this can be a concerted reaction, where proton transfer precedes the nucleophilic attack. ic.ac.uk The reaction is believed to proceed via an SN2-type displacement. ic.ac.ukic.ac.uk While an uncatalyzed, purely intramolecular mechanism has a high calculated activation energy, it is proposed that the reaction may be autocatalyzed, with a second molecule of the oxetane-carboxylic acid facilitating the proton transfer. ic.ac.ukic.ac.uk This bimolecular pathway is thought to lower the activation energy, making the isomerization more feasible under ambient or slightly heated conditions. ic.ac.uk
Kinetic Studies of Isomerization
Kinetic studies have revealed that the rate of isomerization of oxetane-carboxylic acids can vary significantly. For example, some acids with bulky substituents have been found to be stable at room temperature for at least a year. researchgate.net However, the isomerization of certain derivatives into valerolactones required prolonged heating at 100°C. acs.orgnih.gov In some cases, the hydrolysis of an alkyl ester precursor already yields a mixture of the acid and the lactone, indicating that the cyclization can occur during the workup, such as solvent evaporation under heat. acs.orgnih.gov The amount of lactone formed can differ between synthesis batches, further suggesting that the isomerization is sensitive to the specific reaction and workup conditions. acs.orgnih.gov
Factors Influencing Stability and Isomerization
Several factors have been identified that influence the stability of oxetane-carboxylic acids and their tendency to isomerize:
Substituent Effects: The nature and size of substituents on the oxetane ring play a crucial role. acs.orgnih.gov Acids with bulky substituents, such as certain (hetero)aromatic groups, have demonstrated greater stability, remaining intact even after a year at room temperature. researchgate.net Conversely, some acids with less bulky substituents readily isomerize. nih.gov
Zwitterionic Structures: The presence of zwitterionic structures can stabilize the oxetane-carboxylic acid, making it more resistant to isomerization. researchgate.net
Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonding can also contribute to the stability of the molecule. For example, a derivative of 2-aminobenzoic acid was found to be stable even upon heating, presumably because hydrogen bonding between the N-H group and the carbonyl group "freezes" the conformation and stabilizes the molecule. acs.orgresearchgate.net
Fluorine Atom Influence: The presence of fluorine atoms can significantly enhance the stability of oxetane-carboxylic acids. acs.orgresearchgate.net Fluorine-containing acids have been observed to be stable during storage at room temperature for over a year. researchgate.net This stabilizing effect is attributed to the negative inductive effect of fluorine, which reduces the nucleophilicity of the carboxylate anion in the key intermediate, thus hindering the isomerization process. researchgate.net However, even these stabilized acids can be induced to isomerize upon heating. acs.orgresearchgate.net
Oxetane Ring-Opening Reactions
The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, a reactivity that is often exploited in organic synthesis. acs.orgnih.gov These reactions typically require activation, often by a Lewis acid catalyst. nih.gov While oxetanes are generally unreactive under basic conditions, they can be cleaved by strong nucleophiles like Grignard reagents at elevated temperatures or by complex hydrides. wikipedia.org
In the context of 3-hydroxy-2-oxetanecarboxylic acid and its derivatives, ring-opening can be initiated under acidic conditions. nih.gov The presence of an internal nucleophile, such as the hydroxyl group, can facilitate this process. nih.gov The stability of the oxetane ring towards ring-opening is also influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability due to steric hindrance. nih.gov
General Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group on the oxetane ring exhibits its characteristic reactivity. For instance, it can be converted into ester derivatives. acs.org However, the conditions for such transformations must be carefully chosen to avoid promoting the isomerization or ring-opening of the oxetane ring. Esterification is typically carried out under basic conditions, for example, using alkyl halides in the presence of a non-nucleophilic base like Hünig's base. chemrxiv.org Attempts to perform esterification using an alcohol in the presence of a strong acid like HCl can lead to the decomposition of the oxetane ring. chemrxiv.org The carboxylic acid moiety is also generally unreactive towards deoxyfluorination agents like DAST, even at elevated temperatures. chemrxiv.org
Structural Analysis and Conformational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and structural features of oxetane-containing compounds. Techniques such as NMR, IR, and HRMS provide a comprehensive picture of the molecular framework.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups in carboxylic acids.
The spectrum of a carboxylic acid is distinguished by two primary features:
O-H Stretch : A very broad absorption is observed in the region of 2500–3300 cm⁻¹. libretexts.org This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. echemi.com
C=O Stretch : An intense, sharp peak appears for the carbonyl group. For dimeric, hydrogen-bonded carboxylic acids, this band is typically centered around 1710 cm⁻¹. libretexts.org If the acid is in a monomeric state (for example, in a very dilute solution in a nonpolar solvent), the absorption shifts to a higher frequency of about 1760 cm⁻¹. libretexts.org
C-O Stretch : A medium intensity band corresponding to the C-O single bond stretch is also present, generally appearing between 1210 and 1320 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch | 2500 - 3300 | Very Broad libretexts.orgechemi.com |
| C=O Stretch (Dimer) | 1700 - 1725 | Strong, Sharp echemi.com |
| C=O Stretch (Monomer) | ~1760 | Strong, Sharp libretexts.org |
| C-O Stretch | 1210 - 1320 | Medium spectroscopyonline.com |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise molecular weight and elemental formula of a compound. In the mass spectra of carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion (R-CO⁺). libretexts.org For 3-hydroxy-2-oxetanecarboxylic acid, this would involve the loss of the hydroxyl group from the carboxyl function. Further fragmentation of the oxetane (B1205548) ring itself could also occur. Analysis of metabolites of related compounds, such as 2-oxo-3-hydroxy-LSD, has been successfully performed using GC-MS, indicating the utility of this technique for identifying hydroxylated and oxo-derivatives in complex mixtures. nih.gov
X-ray Crystallography of Oxetane-Carboxylic Acid Derivatives
For example, X-ray analysis has been crucial in identifying the structures of lactones that form from the unexpected isomerization of certain oxetane-carboxylic acids under heating or during storage. acs.orgnih.gov Crystallographic data confirmed the transformation of oxetane-carboxylic acids into more stable valerolactone or dioxanone structures. acs.orgnih.gov
Furthermore, X-ray studies on substituted oxetanes reveal important conformational details. The introduction of substituents can increase steric strain, leading to a more puckered conformation of the four-membered ring. acs.org For instance, crystallographic investigation of the insecticide EDO showed an oxetane ring puckering angle of 16°. acs.org In another study, the crystal structure of a cis-isomer of an oxetane derivative was successfully obtained, allowing for detailed analysis of its three-dimensional arrangement. nih.gov These studies underscore the power of X-ray crystallography in validating synthetic products and understanding the subtle structural effects of the oxetane motif. acs.org
Conformational Analysis of Oxetane-Containing Structures
The conformation of the oxetane ring and its substituents significantly influences the molecule's properties and interactions.
Solution-State Conformational Behavior (e.g., NMR, CD studies)
While X-ray crystallography describes the solid state, techniques like NMR and Circular Dichroism (CD) spectroscopy provide insight into the conformational dynamics in solution. NMR studies, for instance, can reveal the preferred conformation of a molecule. In one study, the stability of an oxetane-carboxylic acid derivative of 2-aminobenzoic acid was attributed to an intramolecular hydrogen bond that "freezes" the conformation, preventing isomerization. acs.org
Conformational analysis using a combination of NMR, molecular dynamics, and CD spectroscopy on certain oxetane-containing peptides indicated the presence of a well-defined, folded conformation stabilized by hydrogen bonding. acs.org CD spectroscopy has also been employed to explore the oxetane chromophore, extending rules initially developed for the oxirane (epoxide) chromophore. biu.ac.il The interaction of morphine analogues with polyadenylic acid has also been investigated using NMR to study conformational changes in solution. nih.gov These studies highlight that in solution, oxetane derivatives are not static but exist in dynamic equilibrium between different conformations, which can be influenced by substituents and intramolecular forces like hydrogen bonding.
Solid-State Conformational Behavior
Direct experimental elucidation of the solid-state conformation of this compound through techniques like single-crystal X-ray diffraction has not been extensively reported in the literature. However, insights into its likely behavior can be inferred from studies on related oxetane-carboxylic acids and general principles of crystal packing in functionalized organic molecules.
Many oxetane-carboxylic acids are known to be unstable, with a propensity to isomerize into lactones, particularly when heated or stored over time. nih.govresearchgate.net This inherent instability can present a significant challenge for obtaining a stable crystalline form suitable for X-ray analysis. The stability of these compounds is often influenced by the nature of their substituents. acs.org For instance, bulky substituents or those capable of forming strong intramolecular interactions can enhance stability and facilitate crystallization. researchgate.netacs.org
Computational Approaches to Conformational Search
Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound, offering insights that can be challenging to obtain experimentally. Methodologies such as molecular mechanics, molecular dynamics, and Density Functional Theory (DFT) are instrumental in this regard.
Molecular Mechanics (MM) force fields can be employed for a rapid initial exploration of the potential energy surface. This method allows for the efficient scanning of numerous possible conformations by rotating the flexible dihedral angles of the molecule, providing a preliminary set of low-energy structures.
Molecular Dynamics (MD) simulations offer a more dynamic perspective on the conformational behavior. chemrxiv.orgnih.gov By simulating the movement of atoms over time at a given temperature, MD can explore a broader range of conformations and identify the most probable and energetically favorable arrangements. This approach is particularly useful for understanding how the molecule might behave in a solution or biological environment.
Density Functional Theory (DFT) calculations provide a higher level of accuracy for refining the geometries and energies of the conformations identified through MM and MD searches. researchgate.netresearchgate.netmdpi.com DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometry of various conformers and calculate their relative energies. researchgate.net These calculations can also predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data if available. researchgate.netresearchgate.net The combination of these computational techniques allows for a comprehensive conformational search, identifying the global minimum energy structure and other low-energy conformers that may be populated at room temperature.
Intra- and Intermolecular Hydrogen Bonding Patterns and Conformational Stability
Hydrogen bonding plays a pivotal role in dictating the conformational stability of this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are expected to be significant.
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position on the oxetane ring allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl proton and one of the oxygen atoms of the carboxylic acid, or between the carboxylic acid proton and the hydroxyl oxygen. The formation of such a bond would create a five- or six-membered ring-like structure, which can significantly "freeze" the conformation and enhance the molecule's stability. researchgate.netacs.org The strength of this intramolecular hydrogen bond can be evaluated computationally and has been shown to be a key stabilizing factor in similar molecules. nih.gov
Theoretical and Computational Chemistry of 3 Hydroxy 2 Oxetanecarboxylic Acid
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the optimized geometry and electronic characteristics of organic compounds. For a molecule like 3-Hydroxy-2-oxetanecarboxylic acid, DFT calculations, typically using functionals like B3LYP or ωB97XD combined with basis sets such as 6-311++G(d,p) or Def2-TZVPP, can predict a variety of properties. nih.govresearchgate.netresearchgate.net
Detailed research findings from DFT calculations reveal crucial information about the molecule's geometry, including bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's inherent strain and conformational possibilities. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative DFT-Calculated Molecular Properties (Illustrative) Note: The following data is illustrative of typical values obtained for similar functional groups from DFT calculations, as specific published data for this compound is not available.
| Property | Description | Illustrative Value |
| Structural Parameters | ||
| C-O (oxetane ring) Bond Length | The length of the carbon-oxygen single bond within the four-membered ring. | ~1.45 Å |
| C-C (oxetane ring) Bond Length | The length of the carbon-carbon single bond within the four-membered ring. | ~1.55 Å |
| C=O (carboxyl) Bond Length | The length of the carbon-oxygen double bond in the carboxylic acid group. | ~1.21 Å |
| C-O (carboxyl) Bond Length | The length of the carbon-oxygen single bond in the carboxylic acid group. | ~1.34 Å |
| O-H (hydroxyl) Bond Length | The length of the oxygen-hydrogen bond in the hydroxyl group. | ~0.99 Å |
| Electronic Properties | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies with method |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies with method |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | Varies with method |
| Dipole Moment | A measure of the molecule's overall polarity. | Varies with method |
Mechanistic Modeling of Reaction Pathways (e.g., Isomerization Mechanisms, Proton Transfer)
One of the most significant computationally modeled reaction pathways for oxetane-carboxylic acids is their unexpected isomerization into lactones. ic.ac.ukresearchgate.net This transformation has been observed to occur slowly over time even without a catalyst. nih.gov Mechanistic modeling using DFT has been crucial in elucidating the high-energy barrier associated with this rearrangement and proposing more viable pathways.
Initial computational models investigated a unimolecular mechanism. This pathway involves an intramolecular proton transfer from the carboxylic acid group to the oxetane (B1205548) oxygen, followed by a nucleophilic attack of the carboxylate on the oxetane ring carbon (an SN2 displacement). nih.gov Calculations at the ωB97XD/Def2-TZVPP level showed this to be a concerted process where the proton transfer precedes the SN2 reaction, which proceeds with retention of configuration. nih.gov However, the calculated activation free energy (ΔG‡) for this intramolecular process was found to be approximately 49.9 kcal/mol, a barrier considered too high to be feasible under thermal conditions at room temperature. nih.gov
Subsequent modeling explored alternative, lower-energy pathways, particularly those involving autocatalysis by other acid molecules. When a second carboxylic acid molecule (modeled as formic acid) was included to assist in the proton transfer, the activation barrier remained high at 47.9 kcal/mol. ic.ac.uk A significant breakthrough came from a model incorporating two additional carboxylic acid molecules to form a proton transfer chain. This termolecular mechanism, which facilitates the necessary proton transfers for an SN2 reaction with inversion of configuration, was found to have a much lower activation free energy of 27.0 kcal/mol. ic.ac.uk This value is low enough to suggest that the observed isomerization is likely an autocatalytic process in the condensed phase. ic.ac.uk The study of proton transfer is a key element in understanding these mechanisms, with computational models showing it can be the rate-determining step or a precursor to bond-breaking and forming events. researchgate.netic.ac.uk
Table 2: Calculated Activation Free Energies (ΔG‡) for the Isomerization of Oxetane-Carboxylic Acid
| Proposed Mechanism | Number of Assisting Acid Molecules | Calculated ΔG‡ (kcal/mol) | Feasibility |
| Unimolecular (Intramolecular) | 0 | 49.9 ic.ac.uk | Unfeasibly high |
| Bimolecular (Catalyzed) | 1 | 47.9 ic.ac.uk | High |
| Termolecular (Autocatalyzed) | 2 | 27.0 ic.ac.uk | Plausible |
Prediction of Molecular Interactions and Bioisosteric Relationships
The oxetane motif has gained significant traction in medicinal chemistry, where it is often used as a bioisostere—a substituent that retains the desired biological activity of the parent molecule while modifying its physicochemical properties. acs.orgnih.gov The oxetane ring in this compound is a prime candidate for such applications. It is frequently considered a replacement for gem-dimethyl or carbonyl groups. nih.govnih.gov
Computational studies on various oxetane-containing molecules have demonstrated their ability to favorably modulate drug-like properties. nih.gov The inclusion of an oxetane ring can:
Increase Aqueous Solubility: The polarity imparted by the oxygen atom can improve solubility compared to all-carbon analogues. nih.gov
Lower Lipophilicity (LogD/LogP): The polar nature of the oxetane generally reduces lipophilicity, which can be beneficial for pharmacokinetic profiles. nih.govacs.org
Improve Metabolic Stability: The oxetane can block sites of metabolism on a molecule, leading to a longer half-life. acs.org
Modulate Basicity: An oxetane placed near a basic nitrogen atom can reduce its pKa due to the inductive electron-withdrawing effect of the oxygen atom. nih.gov
From a molecular interaction perspective, the oxygen atom of the oxetane ring can act as a hydrogen bond acceptor. nih.gov Computational docking studies on other oxetane-containing drug candidates have shown the oxetane oxygen forming key hydrogen bonding interactions with residues in protein active sites, such as serine. nih.gov While the primary role of the oxetane may sometimes be to provide a specific conformation or improve physicochemical properties, its ability to participate in direct interactions with a biological target is a critical consideration in drug design. nih.govacs.org The 3-hydroxy and 2-carboxylic acid groups on the oxetane ring of the title compound would further dominate its interaction profile, providing strong hydrogen bond donor and acceptor sites. The oxetan-3-ol (B104164) unit itself has been proposed and evaluated as a potential bioisostere for the carboxylic acid functional group. nih.gov
Table 3: General Effects of Oxetane as a Bioisosteric Replacement in Drug Discovery
| Property Modified | General Effect of Oxetane Introduction | Rationale |
| Solubility | Increase | Introduction of a polar ether oxygen. nih.gov |
| Lipophilicity | Decrease | Polar nature is typically greater than the replaced group (e.g., gem-dimethyl). nih.gov |
| Metabolic Stability | Increase | Can block metabolically labile sites. acs.org |
| Permeability | Variable | Can improve or decrease depending on the specific molecular context. nih.gov |
| Molecular Conformation | Constrained | The four-membered ring restricts rotational freedom. nih.gov |
| Target Binding | Potential H-bond Acceptor | The oxetane oxygen can interact with protein residues. nih.gov |
Biological and Biochemical Research Aspects
Roles as Metabolites or Endogenous Ligands
Based on available scientific literature, there is no evidence to suggest that 3-Hydroxy-2-oxetanecarboxylic Acid functions as a native metabolite or an endogenous ligand in the specific contexts outlined below.
There are no research findings indicating that this compound or its derivatives interact with the Hydroxy-Carboxylic Acid (HCA) receptor family, which includes GPR81, GPR109A, and GPR109B. The known endogenous ligands for these receptors are other hydroxy-carboxylic acids, such as lactate (B86563) (for HCA₁), β-hydroxybutyrate (for HCA₂), and 3-hydroxyoctanoic acid (for HCA₃).
As the anti-lipolytic effects in adipocytes are primarily mediated through the activation of HCA receptors, and given the lack of evidence for the interaction of this compound with these receptors, there is currently no scientific literature describing a role for this compound in regulating such metabolic functions.
Enzyme Interactions and Modulation
The oxetane (B1205548) ring is a valuable motif in medicinal chemistry for probing enzyme-ligand interactions and for designing enzyme inhibitors, owing to its unique structural and electronic properties.
The oxetane motif is increasingly utilized as a bioisostere for other common functional groups, such as carbonyl and gem-dimethyl groups, in drug discovery campaigns. nih.govnih.gov This substitution allows researchers to study how changes in molecular properties—like polarity, solubility, metabolic stability, and hydrogen bonding capacity—affect a molecule's interaction with a target enzyme. acs.org
Key advantages of incorporating an oxetane ring include:
Increased Polarity and Solubility : The polar nature of the ether linkage can improve aqueous solubility compared to non-polar isosteres like a gem-dimethyl group. acs.org
Metabolic Stability : Oxetanes can be more stable to metabolic degradation than carbonyl groups, which are susceptible to enzymatic attack. researchgate.net
Conformational Rigidity : The strained ring can act as a conformational lock, holding a part of the molecule in a specific orientation for optimal binding to a protein. acs.org
By systematically replacing functional groups with oxetanes, chemists can probe the specific requirements of an enzyme's active site and optimize ligand binding, selectivity, and pharmacokinetic properties. nih.gov
While research into this compound as an inhibitor for β-lactamases or amino acid transporters is not prominent, a closely related natural product, (2R, 3S)-3-amino-2-oxetane carboxylic acid (Oxetin) , has been identified as an enzyme inhibitor. Oxetin (B1210499) was the first natural product discovered to possess an oxetane ring and demonstrates inhibitory activity against glutamine synthetase. acs.org This enzyme is crucial for nitrogen metabolism in many organisms. The inhibitory action of oxetin in certain microorganisms can be reversed by several amino acids, including L-glutamine, L-isoleucine, L-methionine, and L-valine, highlighting its role as an antimetabolite. acs.org
| Compound | Target Enzyme | Biological Effect | Reference |
|---|---|---|---|
| (2R, 3S)-3-amino-2-oxetane carboxylic acid (Oxetin) | Glutamine Synthetase | Inhibition of enzyme activity, acting as an antimetabolite. Also exhibits herbicidal activity. | acs.orgresearchgate.net |
The oxetane scaffold is also present in a variety of investigational drugs designed to inhibit other enzyme classes, such as kinases and proteases, further underscoring the potential of this chemical motif in the design of enzyme inhibitors. nih.govacs.org
Investigation of Biosynthetic Pathways (e.g., Enzyme-mediated epoxy ester/oxetane ester rearrangement)
A prominent example of the biosynthesis of an oxetane ring is found in the pathway of the potent anticancer drug, Taxol (paclitaxel). The formation of the four-membered oxetane D-ring is essential for Taxol's biological activity. acs.orgnih.gov For a long time, it was proposed that the ring was formed through an enzyme-mediated epoxy ester rearrangement. acs.org
Recent research has provided significant clarity on this crucial step. It has been demonstrated that a single, bifunctional cytochrome P450 enzyme, CYP725A4 , catalyzes the formation of the oxetane ring through two successive epoxidation events. acs.orgnih.gov This occurs prior to the previously hypothesized C5 acetylation step. nih.gov The enzyme acts on precursors such as taxa-4(5)-11(12)-diene and taxa-4(20)-11(12)-diene to generate the key oxetane intermediate. acs.orgnih.gov While the precise mechanism was debated, with neutral-concerted, acid-catalyzed, and dissociative pathways proposed, density functional theory (DFT) calculations support that enzyme-catalyzed epoxidation is a key intermediate step in the oxetane ring's formation. acs.orgacs.org
| Pathway/Reaction | Key Enzyme(s) | Finding | Reference |
|---|---|---|---|
| Taxol D-ring formation | CYP725A4 (a cytochrome P450 enzyme) | A single enzyme catalyzes two successive epoxidation events to form the oxetane ring. | acs.orgnih.gov |
| Proposed General Mechanism | Oxetane Synthase (e.g., TmCYP1) | An enzyme-mediated epoxy ester/oxetane ester rearrangement is a plausible mechanism for forming the ring. | acs.orgresearchgate.net |
Applications in Chemical Synthesis and Advanced Materials Research
Building Block in Organic Synthesis
As a bifunctional molecule, 3-Hydroxy-2-oxetanecarboxylic acid serves as a valuable starting material, or synthon, in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (or its derivatives) within a rigid cyclic framework allows for a wide array of chemical transformations.
Hydroxy-carboxylic acids are of significant interest in synthetic chemistry because their dual functionality allows for the construction of more intricate molecular architectures. acs.orgrsc.org Oxetane-carboxylic acids, in particular, have been utilized as starting materials in numerous synthetic routes, as documented in over 200 patents and peer-reviewed articles. uni-regensburg.de The inherent ring strain of the oxetane (B1205548) moiety can be harnessed to drive reactions, while the hydroxyl and carboxyl groups provide handles for chain extension, cyclization, and functional group interconversion, leading to the synthesis of diverse and complex organic molecules.
The development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability—is a major focus in medicinal chemistry. acs.org Incorporating conformationally constrained amino acids is a key strategy to control the three-dimensional shape of a peptide, which is crucial for its biological activity. ox.ac.uk
Oxetane-containing amino acids, such as isomers and derivatives of this compound, are highly valuable in this regard. ox.ac.ukacs.orgnih.gov The rigid four-membered oxetane ring, when incorporated into a peptide backbone, acts as a potent turn-inducing element. rsc.org This structural constraint reduces the conformational flexibility of the peptide chain, helping to lock it into a bioactive shape. rsc.orgnih.gov The synthesis of dipeptide building blocks containing an oxetane unit has been developed for use in standard solid-phase peptide synthesis (SPPS), allowing for the creation of modified peptides with potentially enhanced protease resistance and bioactivity. acs.org This makes oxetane-based amino acids important precursors for novel peptidomimetics. acs.org
Reagent in Various Chemical Reactions
Beyond its role as a structural scaffold, this compound can act as a key reagent in various chemical transformations. The carboxylic acid function can undergo standard reactions such as esterification or amidation to form corresponding esters and amides. The hydroxyl group can participate in reactions like etherification or acylation.
A particularly notable reaction is the intramolecular isomerization that many oxetane-carboxylic acids undergo. uni-regensburg.de Under thermal conditions or upon standing at room temperature, these compounds can rearrange to form new heterocyclic structures, such as lactones. uni-regensburg.de This reactivity, driven by the release of ring strain, can be exploited in synthetic strategies.
Development of Specialty Chemicals and Materials
The bifunctional nature of 3-hydroxycarboxylic acids makes them suitable monomers for the synthesis of polymers. Specifically, compounds like 3-hydroxyvaleric acid are used in the preparation of highly branched polyesters. By analogy, this compound could serve as a monomer or comonomer for creating specialty polyesters with unique properties imparted by the incorporated oxetane ring.
Furthermore, related oxetane-3-carboxylic acids have been identified as important intermediates in the synthesis of agrochemicals, including known fungicides and herbicides. This suggests a potential application pathway for this compound and its derivatives in the development of new specialty chemicals for the agricultural sector.
Strategic Use in Organic Synthesis (e.g., utilizing isomerization for novel molecule preparation)
While the intrinsic instability of some oxetane-carboxylic acids can be a challenge, it can also be harnessed as a powerful tool in organic synthesis. uni-regensburg.de The tendency of these molecules to isomerize into more stable lactones can simplify the synthesis of complex heterocyclic targets that would otherwise require lengthy, multi-step procedures. uni-regensburg.de
Interactive Data Table: Isomerization of Oxetane-Carboxylic Acids
The following table summarizes research findings on the isomerization of various oxetane-carboxylic acids into corresponding lactones upon heating.
| Starting Material (Oxetane-Carboxylic Acid) | Reaction Conditions | Product (Lactone) | Yield | Reference |
| Acid 2a | Dioxane/water, 50 °C | Lactone 2b | Quantitative | uni-regensburg.de |
| Acid 35a | Dioxane/water, 50 °C | Lactone 35b | Complete Isomerization | uni-regensburg.de |
| Acids 3a-7a | Dioxane/water, 100 °C | Lactones 3b-7b | - | uni-regensburg.de |
| Acid 10a | Dioxane/water, 100 °C | Lactone 10b | - | uni-regensburg.de |
Advanced Analytical Methodologies in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of carboxylic acids due to its high sensitivity and selectivity. nih.gov For a polar compound like 3-Hydroxy-2-oxetanecarboxylic Acid, which contains both hydroxyl and carboxylic acid functional groups, direct analysis by reversed-phase liquid chromatography (RP-LC) can be challenging due to poor retention on non-polar stationary phases. nih.govnih.gov
To overcome this, several strategies are employed:
Derivatization: A common approach involves chemical derivatization of the carboxylic acid group to increase its hydrophobicity and improve its retention on RP-LC columns. nih.govresearchgate.net Derivatization also enhances ionization efficiency for mass spectrometric detection. nih.gov Reagents such as 3-nitrophenylhydrazine (3-NPH), often used in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective for this purpose. nih.govnih.govresearchgate.net The resulting derivative can be readily analyzed using a C18 or similar reversed-phase column. slu.se This approach not only improves chromatography but also significantly increases the sensitivity of the analysis. nih.gov
Anion-Exchange Chromatography (AEC): An alternative to derivatization is the use of anion-exchange chromatography. nih.govnih.gov This technique separates compounds based on their charge, making it suitable for analyzing acidic compounds like this compound in their native form. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another suitable technique for polar analytes, using a polar stationary phase and a high-concentration organic mobile phase, which can effectively retain and separate small polar carboxylic acids.
Mass spectrometry detection, typically using an electrospray ionization (ESI) source, is often performed in negative ion mode for underivatized carboxylic acids, which readily form [M-H]⁻ ions. mdpi.com For derivatized forms, positive ion mode may be more sensitive depending on the derivatizing agent used. nih.gov Tandem mass spectrometry (MS/MS) provides enhanced selectivity and is used for quantitative analysis by monitoring specific precursor-to-product ion transitions.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography Mode | Reversed-Phase LC (after derivatization) | Separates compounds based on hydrophobicity. |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides retention for non-polar/derivatized analytes. slu.se |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile (B52724) with 0.1% Formic Acid | Enables gradient elution for efficient separation. nih.gov |
| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH) with EDC/Pyridine | Increases retention and ionization efficiency. nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | Generates ions for MS analysis. |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
Gas chromatography-mass spectrometry (GC-MS) is a high-resolution analytical technique, but its application to non-volatile and thermally unstable compounds like this compound requires a chemical derivatization step. colostate.edu The presence of polar hydroxyl (-OH) and carboxyl (-COOH) groups makes the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC injectors and columns. colostate.edu
Derivatization masks these active hydrogen atoms, reducing the compound's polarity and increasing its volatility and thermal stability. gcms.cz The most common derivatization methods for hydroxy carboxylic acids are:
Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are highly effective. usherbrooke.ca The reaction is typically performed by heating the dried sample with the silylating reagent, resulting in a more volatile TMS-ester-ether derivative suitable for GC analysis. usherbrooke.ca
Alkylation/Esterification: This process converts the carboxylic acid into an ester (e.g., a methyl ester). This is often followed by silylation of the hydroxyl group to ensure sufficient volatility. colostate.edu
Once derivatized, the compound can be separated on a non-polar capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS). usherbrooke.ca The mass spectrometer, typically using electron ionization (EI), fragments the derivatized molecule, producing a characteristic mass spectrum that can be used for identification and quantification.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Method | Silylation | To increase volatility and thermal stability. colostate.edu |
| Derivatization Reagent | BSTFA with 1% TMCS | Reacts with active hydrogens in -OH and -COOH groups. usherbrooke.ca |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column for separation of a wide range of compounds. usherbrooke.ca |
| Carrier Gas | Helium at ~1 mL/min | Transports the sample through the column. usherbrooke.ca |
| Injector Temperature | ~250 °C | Ensures rapid volatilization of the derivatized analyte. usherbrooke.ca |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust High-Performance Liquid Chromatography (HPLC) method is essential for the routine analysis and quantification of this compound. The development process involves a systematic optimization of chromatographic conditions to achieve adequate separation, sensitivity, and peak shape. chemrevlett.com
Key steps in HPLC method development include:
Detector and Wavelength Selection: this compound lacks a strong chromophore, making direct ultraviolet (UV) detection insensitive, especially at low concentrations. nih.gov Therefore, derivatization with a UV-absorbing or fluorescent tag is often necessary for sensitive detection with a Diode-Array Detector (DAD) or fluorescence detector. researchgate.netresearchgate.net
Column Selection: A reversed-phase C8 or C18 column is typically the first choice for the analysis of derivatized carboxylic acids. chemrevlett.com The specific choice depends on the hydrophobicity of the derivative.
Mobile Phase Optimization: The mobile phase usually consists of an aqueous component (often with a buffer like phosphate or formate to control pH) and an organic modifier (like acetonitrile or methanol). chemrevlett.com A gradient elution, where the proportion of the organic modifier is increased over time, is generally required to elute the derivatized compound with a good peak shape in a reasonable timeframe. chemrevlett.com
Method Validation: Once developed, the method must be validated to ensure its reliability. Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.org
| Parameter | Consideration | Example |
|---|---|---|
| Stationary Phase (Column) | Based on analyte polarity/derivatization. | Reversed-Phase C8 or C18 (250 x 4.6 mm, 5 µm). chemrevlett.com |
| Mobile Phase | pH control and organic modifier selection. | A: Phosphate buffer (pH 3.3); B: Acetonitrile/Methanol (B129727). chemrevlett.com |
| Elution Mode | Isocratic or gradient elution. | Gradient elution for complex samples or wide polarity ranges. |
| Flow Rate | Optimized for best separation efficiency. | 1.0 mL/min. semanticscholar.org |
| Detection | Requires chromophore or fluorophore. | DAD or Fluorescence detector after pre-column derivatization. researchgate.net |
| Column Temperature | Affects retention time and peak shape. | 25 °C. chemrevlett.com |
Development and Characterization of Reference Standards for Research Applications
The availability of a high-purity, well-characterized reference standard is a prerequisite for the accurate quantitative analysis of this compound. lgcstandards.com A reference standard is a highly purified compound used as a calibration standard in analytical methods.
The development and characterization process involves:
Synthesis and Purification: The compound is first synthesized and then purified to a high degree, typically using techniques like recrystallization or preparative chromatography.
Identity Confirmation: The chemical structure of the purified compound is confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
Purity Assessment: The purity of the reference standard is determined using chromatographic methods like HPLC or GC. The area percentage of the main peak in the chromatogram is used to calculate the purity, often reported as >95% or >98%.
Stability Studies: The stability of the reference standard under various storage conditions (temperature, light) is assessed. Studies have shown that some oxetane-carboxylic acids can be prone to unexpected isomerization during storage, for instance, rearranging into lactone structures. nih.govacs.org Therefore, periodic re-analysis is crucial to ensure the integrity of the standard over time. nih.gov
Certified Reference Materials (CRMs) are available from commercial suppliers like LGC Standards and provide traceability and confidence in analytical measurements. lgcstandards.com
| Technique | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirmation of the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the mass of the molecule, confirming its identity. |
| HPLC/GC | Purity Determination | Quantifies the main compound and detects impurities. |
| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., -OH, -COOH, C-O). |
| Stability Testing | Assess Shelf-Life and Integrity | Determines degradation or isomerization over time under specific storage conditions. nih.govacs.org |
Emerging Research Directions and Future Challenges
Strategies for Enhancing Chemical Stability of Oxetane-Carboxylic Acids
A significant challenge in the study and application of oxetane-carboxylic acids is their inherent instability. Many compounds in this class are prone to isomerization, particularly into more stable lactone structures, especially when stored at room temperature or subjected to gentle heating. nih.govacs.org This transformation can dramatically impact reaction yields and the purity of the final products. nih.gov
Several strategies are being explored to enhance the chemical stability of these molecules:
Substitution Effects: The introduction of bulky substituents on the oxetane (B1205548) ring can sterically hinder the intramolecular reactions that lead to isomerization. acs.org For instance, the presence of large (hetero)aromatic groups has been shown to stabilize oxetane-carboxylic acids. acs.org Fluorine substitution can also enhance stability by reducing the nucleophilicity of the carboxylate anion through a negative inductive effect. acs.org
Conformational Locking: The stability of oxetane-carboxylic acids can be influenced by their molecular conformation. Intramolecular hydrogen bonding can "freeze" the conformation in a state that is less favorable for isomerization. acs.org For example, derivatives of 2-aminobenzoic acid have shown enhanced stability due to such intramolecular interactions. acs.org
Zwitterionic Structures: The formation of zwitterionic structures, where the molecule contains both a positive and a negative charge, can also contribute to the stability of oxetane-carboxylic acids. acs.org
The table below summarizes the observed stability of various substituted oxetane-carboxylic acids, highlighting the impact of different structural features.
| Substituent/Structural Feature | Observation on Stability | Reference |
| Bulky (hetero)aromatic groups | Increased stability at room temperature | acs.org |
| Zwitterionic structures | Increased stability | acs.org |
| Polycyclic rigid core | Stabilized the molecule | acs.org |
| Fluorine atom | Stabilized through negative inductive effect | acs.org |
| Intramolecular H-bonding | "Freezes" conformation, enhancing stability | acs.org |
| Unsubstituted or small alkyl groups | Prone to isomerization into lactones | nih.gov |
Exploration of Novel and Sustainable Synthetic Routes
Current research focuses on several promising approaches:
Oxidation of 3-Hydroxymethyl-oxetanes: A prominent method involves the oxidation of the corresponding 3-hydroxymethyl-oxetanes. google.comgoogle.com This can be achieved using oxygen in an aqueous alkaline medium with a palladium and/or platinum catalyst. google.com This process is being optimized to improve yields and reduce the number of reaction steps. google.com
From Commercially Available Precursors: Researchers are exploring more direct routes from readily available starting materials like 3-oxetanone (B52913). nih.govacs.org For example, the hydrogenation of an alkene derived from 3-oxetanone can yield the desired oxetane-carboxylic acid, although the stability of the product remains a concern. nih.gov
Isomerization as a Synthetic Tool: Interestingly, the inherent tendency of some oxetane-carboxylic acids to isomerize can be harnessed as a synthetic strategy to create novel lactone structures that might be difficult to access through other means. nih.govacs.org
Further Elucidation of Biological Mechanisms and Receptor Interactions
The oxetane ring is increasingly recognized as a valuable pharmacophore in drug discovery. Its incorporation can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and lower lipophilicity. nih.gov While specific biological data for 3-Hydroxy-2-oxetanecarboxylic Acid is lacking, the broader class of oxetane-containing molecules has been investigated for various biological activities.
Future research in this area will likely focus on:
Identifying Specific Biological Targets: Screening of this compound and its derivatives against a wide range of biological targets, including enzymes and receptors, could uncover novel therapeutic applications. The structural similarity to endogenous molecules like 3-hydroxy dicarboxylic acids, which are involved in fatty acid metabolism, suggests potential roles in metabolic pathways. nih.gov
Understanding Structure-Activity Relationships (SAR): Systematic modification of the this compound structure will be crucial to understand how different functional groups influence its biological activity and target-binding affinity.
Bioisosteric Replacement: The oxetane-3-ol moiety has been explored as a potential bioisostere for the carboxylic acid functional group. nih.gov This suggests that this compound could be investigated as a mimic for other functional groups in known bioactive molecules to improve their drug-like properties.
Design and Synthesis of Advanced Oxetane-Containing Molecular Architectures
The unique three-dimensional structure of the oxetane ring makes it an attractive building block for the creation of novel and complex molecular architectures.
Future challenges and directions in this domain include:
Development of Stereoselective Syntheses: Controlling the stereochemistry of the substituents on the oxetane ring is critical for modulating the biological activity and physical properties of the resulting molecules. The development of new catalytic and enantioselective methods for the synthesis of substituted oxetanes is a high priority.
Incorporation into Complex Scaffolds: Integrating the this compound motif into more complex molecular frameworks, such as polycyclic systems or macrocycles, could lead to the discovery of compounds with novel properties and functions.
Spirocyclic Oxetanes: The synthesis of spirocyclic structures containing the oxetane ring is an active area of research. These rigid architectures can be used to precisely orient functional groups in three-dimensional space, which is highly desirable in drug design.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 3-Hydroxy-2-oxetanecarboxylic Acid in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance), tightly sealed goggles, and lab coats. Avoid skin/eye contact due to potential irritation (H315, H319) .
- Ventilation : Ensure local exhaust ventilation to minimize inhalation of aerosols or vapors (H335) .
- Storage : Store in a dry, cool environment (2–8°C) in sealed containers to prevent degradation .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid dust generation .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Answer :
- Synthetic Routes : Start with oxetane derivatives (e.g., azetidine-3-carboxylic acid analogs) via carboxylation or hydroxylation. For example, β-hydroxy acid synthesis often involves enzymatic or chemical oxidation of ketone precursors .
- Key Intermediates : Oxetan-3-yl acetic acid derivatives or protected amino acids (e.g., Fmoc-protected intermediates) are typical precursors .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer :
- NMR : Analyze and spectra to confirm hydroxyl (δ 1.5–2.5 ppm) and carboxylic acid (δ 170–180 ppm) groups. Compare with databases for oxetane ring protons (δ 4.0–5.0 ppm) .
- IR Spectroscopy : Identify O–H stretches (2500–3300 cm) and C=O vibrations (1700–1750 cm) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
Monitor degradation via HPLC at 210 nm (carboxylic acid absorbance) .
- Key Findings :
- Acidic Conditions : Rapid esterification or lactone formation observed at pH < 4 .
- Alkaline Conditions : Degradation via β-keto acid decarboxylation at pH > 10 .
Q. How should conflicting toxicity data (e.g., GHS classifications) for this compound be resolved?
- Answer :
- Data Reconciliation :
Cross-reference SDS from multiple sources (e.g., Indagoo vs. Larodan). Note discrepancies in oral toxicity (H302 in vs. non-hazardous in ).
Validate via in vitro assays (e.g., MTT assay for cytotoxicity) .
- Expert Judgment : Apply OECD guidelines for acute toxicity testing (e.g., OECD 423) to confirm LD values .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Answer :
- Reaction Optimization :
- Catalysts : Use chiral catalysts (e.g., L-proline) for enantioselective hydroxylation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve carboxylation efficiency .
- Side Reaction Mitigation :
- Temperature Control : Maintain < 50°C to prevent oxetane ring-opening .
- Protecting Groups : Employ Fmoc or Boc groups to shield reactive sites during synthesis .
Q. Which advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
